Odiparcil is synthesized as a β-D-xylopyranoside and has been the subject of various studies aimed at understanding its efficacy and safety in clinical applications. It is classified under glycosaminoglycan clearance therapies, which are critical in managing conditions characterized by GAG accumulation due to enzymatic deficiencies. The compound was first described in patent application EP-A-0 421 829 and has undergone clinical trials to evaluate its potential benefits in patients with MPS VI and other related disorders .
The synthesis of odiparcil involves several key steps that utilize specific reagents and conditions to achieve the desired product. The compound can be synthesized in laboratories such as Inventiva and Dr. Reddy’s Laboratories. A typical synthesis pathway includes:
Specific technical parameters such as reaction time, temperature, and solvent choice are crucial for successful synthesis but are often proprietary details not disclosed in public literature .
Odiparcil has a complex molecular structure characterized by its β-D-xyloside configuration. The molecular formula is C₁₃H₁₈O₇S, indicating the presence of sulfur, which is essential for its biological activity.
Molecular modeling studies suggest that odiparcil's conformation is critical for its interaction with target enzymes, particularly galactosyltransferase I .
Odiparcil primarily participates in biochemical reactions involving glycosaminoglycan metabolism. Key reactions include:
These reactions highlight odiparcil's potential to improve GAG metabolism in affected tissues.
The mechanism of action of odiparcil is multifaceted:
This mechanism positions odiparcil as a promising therapeutic agent for managing MPS VI.
Odiparcil exhibits several notable physical and chemical properties:
These properties influence its effectiveness as an oral therapy for mucopolysaccharidosis.
Odiparcil has significant applications in the treatment of mucopolysaccharidosis:
Odiparcil functions as a synthetic acceptor substrate for galactosyltransferase I (GalT-I), the initiating enzyme in glycosaminoglycan (GAG) chain assembly. Unlike natural β-D-xylosides, which are covalently linked to core proteins during proteoglycan synthesis, odiparcil's thiopyranose ring acts as an alternative priming site for chain elongation. This structural mimicry allows it to hijack the initial steps of GAG biosynthesis [4] [7].
In bovine aortic endothelial cells and human fibroblasts, odiparcil stimulates the synthesis and secretion of soluble, free GAG chains—predominantly chondroitin sulfate (CS) and dermatan sulfate (DS)—into the extracellular space and culture media. These odiparcil-primed GAG chains lack the core protein anchor essential for incorporation into insoluble proteoglycan matrices within the extracellular matrix (ECM) or cell surface [2] [7]. In vitro studies demonstrate concentration-dependent GAG secretion, with odiparcil achieving half-maximal effective concentrations (EC₅₀) in the low micromolar range (1-10 µM) for stimulating soluble GAG release [7].
Table 1: In Vitro Effects of Odiparcil on GAG Synthesis and Secretion
Cell Type | Odiparcil Concentration | Primary GAGs Stimulated | Effect on Secreted GAG | Reference |
---|---|---|---|---|
Bovine Aortic Endothelial | 1-100 µM | CS/DS | Concentration-dependent increase | [7] |
MPS VI Patient Fibroblasts | 1 µM (EC₅₀) | Chondroitin Sulfate | Significant reduction in intracellular CS | [7] |
Wild-type Fibroblasts | 10 µM | DS/CS | >50% increase in media GAG content | [2] |
Odiparcil competes with endogenous β-D-xylosides—primarily the tetrasaccharide linker (xylose-galactose-galactose-glucuronic acid) attached to core proteins—for the catalytic site of GalT-I. This competition disrupts the canonical pathway for proteoglycan assembly. The structural basis for this inhibition lies in odiparcil's xyloside-mimicking thiopyranose moiety, which exhibits higher affinity for GalT-I compared to natural substrates in certain cellular contexts [4].
The therapeutic consequence is twofold: (1) Reduced formation of full-length, core protein-anchored CS/DS proteoglycans destined for lysosomal degradation or ECM deposition; and (2) Diversion of GAG precursor molecules (UDP-GalNAc, UDP-GlcA, UDP-Gal) toward the formation of soluble, odiparcil-bound GAG chains. In MPS VI fibroblasts, where lysosomal degradation of GAGs is impaired due to arylsulfatase B deficiency, odiparcil treatment reduces intracellular CS accumulation by redirecting synthesis toward these soluble, excretable forms [4] [7]. This mechanism effectively decouples GAG synthesis from its typical pathological destination (lysosomal storage) toward a clearance pathway.
In mucopolysaccharidoses (MPS), genetic deficiencies in lysosomal hydrolases lead to progressive accumulation of undegraded GAGs within lysosomes. Odiparcil addresses this pathology upstream by fundamentally altering the destination of newly synthesized GAGs. Instead of being routed toward lysosomes via autophagy or endocytosis of proteoglycans, the soluble odiparcil-GAG conjugates are directly secreted from cells via constitutive secretory pathways [2] [7].
In vivo evidence from MPS VI (Arylsulfatase B deficient) mouse models demonstrates this clearance mechanism: Chronic oral administration of odiparcil consistently increased urinary excretion of sulfated GAGs throughout treatment. Importantly, this enhanced urinary GAG output correlated with significant reductions in pathological GAG storage in critical tissues such as liver and kidney [7]. The excreted GAGs in urine were characterized as predominantly odiparcil-bound chondroitin and dermatan sulfate species, confirming the drug's mechanism of diverting synthesis toward soluble, eliminable forms [1] [7]. Clinical data from the Phase IIa iMProveS trial in MPS VI patients corroborated these findings, showing dose-dependent increases in urinary GAG (uGAG), chondroitin sulfate, and dermatan sulfate concentrations following odiparcil treatment [1].
Table 2: In Vivo Evidence of Odiparcil-Mediated GAG Diversion and Clearance
Model | Odiparcil Dose & Duration | Key Findings | Tissue/Organ Impact | Reference |
---|---|---|---|---|
MPS VI (Arsb⁻/⁻) Mice | Chronic oral administration | ↑ Urinary sulfated GAG excretion; ↓ Liver/kidney GAG content | Liver, Kidney | [7] |
Wild-type Rats | Oral administration | Achieved µM concentrations in bone, cartilage, heart, cornea | Favorable tissue distribution | [7] |
MPS VI Patients (Phase IIa) | 250/500 mg BID for 26 weeks | Dose-dependent ↑ uGAG, CS, DS; Clinical improvements | Cornea, cardiac, respiratory | [1] |
Odiparcil exhibits a pronounced selectivity for modulating the metabolism of specific glycosaminoglycans—chondroitin sulfate (CS) and dermatan sulfate (DS). These GAGs are primarily synthesized by chondrocytes, fibroblasts, and endothelial cells and are pathologically relevant in MPS I, MPS VI, and MPS VII [2] [4]. Mechanistically, odiparcil preferentially primes CS chains, which are subsequently modified to form DS through the action of dermatan sulfate epimerase. This selectivity arises because the enzyme machinery (GalT-I, GalT-II, GlcAT-I) recognizes odiparcil more efficiently for CS/DS chain initiation and elongation compared to other GAG types like heparan sulfate [7].
The impact on tissue-specific CS/DS homeostasis is significant:
Notably, odiparcil reduced lysosomal abundance (measured by lysotracker dye) in fibroblasts from both MPS VI and MPS I patients, indicating a fundamental improvement in lysosomal pathology driven by restored GAG homeostasis [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7